molecular formula C26H39NO6S B1671542 Epothilone A CAS No. 152044-53-6

Epothilone A

Cat. No. B1671542
M. Wt: 493.7 g/mol
InChI Key: HESCAJZNRMSMJG-KKQRBIROSA-N
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Description

Epothilone A is a natural 16-membered macrolide cytotoxic compound produced by the metabolism of the cellulose-degrading myxobacterium Sorangium cellulosum . It has mechanisms of action similar to paclitaxel by inducing tubulin polymerization and apoptosis with low susceptibility to tumor resistance mechanisms . It is active against refractory tumors, being superior to paclitaxel in many respects .


Synthesis Analysis

The total synthesis of Epothilone A has been achieved by several research groups . The synthesis strategies include a ring-closing alkyne metathesis reaction followed by a Lindlar reduction of the resulting cycloalkyne product .


Molecular Structure Analysis

The chemical structure of Epothilone A was resolved from HPLC and LC-MS/MS analysis, with a molecular mass of 493.66 g/mol . A structural analysis of the Epothilone A–tubulin complex by electron crystallography and nuclear magnetic resonance revealed that the binding sites of Epothilone A on tubulin .


Physical And Chemical Properties Analysis

Epothilone A is a macrolide with the molecular formula C26H39NO6S and a molecular weight of 493.66 g/mol . More detailed physical and chemical properties may be found in specialized databases or literature .

Scientific Research Applications

Binding Mode and Microtubule Stabilization

Epothilone A binds to α,β-tubulin in a unique manner, distinct from other microtubule-stabilizing agents such as Taxol. This binding mode is crucial for understanding its mechanism of action and resistance profile. The structure of epothilone A bound to α,β-tubulin was elucidated through electron crystallography, revealing insights into its structure-activity relationship and mutational resistance profile (Nettles et al., 2004).

Chemical Biology and Medicinal Chemistry

Epothilone A has been a focal point in the fields of total synthesis, chemical biology, and medicine due to its potent activity against tumor cells, including multidrug-resistant cell lines. Recent developments have led to new generations of epothilone analogues with improved potencies (Nicolaou et al., 2001).

Conformational Analysis

Conformational properties of epothilone A have been studied using NMR and molecular dynamics simulations. This research helps model how a flexible protein ligand like epothilone A interacts with its biological target, providing insights into its dynamic behavior in solution and when bound to tubulin (Dolenc et al., 2019).

Biosynthetic Gene Clustering

The biosynthesis of epothilones involves complex gene clusters in the myxobacterium Sorangium cellulosum. Understanding these gene clusters has led to the heterologous expression of epothilones in more amenable hosts, such as Myxococcus xanthus, paving the way for improved production methods (Julien & Shah, 2002).

Pharmacophore Modeling

Studies on the binding sites and resistance mechanisms to epothilone A in tumor cells have contributed to the identification of a common pharmacophore for epothilone and taxanes, offering insights for the design of new anticancer drugs (Giannakakou et al., 2000).

Safety And Hazards

Epothilone A is toxic and should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . Safety data sheets provide detailed information on handling, storage, and disposal .

properties

IUPAC Name

(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12-tetramethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39NO6S/c1-14-8-7-9-19-21(32-19)11-20(15(2)10-18-13-34-17(4)27-18)33-23(29)12-22(28)26(5,6)25(31)16(3)24(14)30/h10,13-14,16,19-22,24,28,30H,7-9,11-12H2,1-6H3/b15-10+/t14-,16+,19+,20-,21-,22-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESCAJZNRMSMJG-KKQRBIROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC[C@@H]2[C@@H](O2)C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332288
Record name Epothilone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epothilone A

CAS RN

152044-53-6
Record name Epothilone A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152044-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epothilone A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152044536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epothilone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPOTHILONE A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51E07YBX96
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,900
Citations
B Zhu, JS Panek - Organic Letters, 2000 - ACS Publications
… We report herein a highly convergent synthesis of epothilone A (1)… materials used in our synthesis of epothilone A (1). … generated methyl peroxycarboximidic acid led to epothilone A (1). …
Number of citations: 109 pubs.acs.org
P Parajuli, RP Pandey, N Koirala, YJ Yoon, BG Kim… - AMB Express, 2014 - Springer
… Here, we generated epothilone A … epothilone A, as an aglycon substrate and different nucleotide diphosphate sugars (NDP-D/L-sugars) as sugar donors to generate novel epothilone A …
Number of citations: 40 link.springer.com
KC Nicolaou, Y He, D Vourloumis… - Journal of the …, 1997 - ACS Publications
… to epothilone A (1) and its application to the synthesis of several of its analogues. Similar strategies leading to total syntheses of epothilone A … The first total synthesis of epothilone A was …
Number of citations: 330 pubs.acs.org
JH Nettles, H Li, B Cornett, JM Krahn, JP Snyder… - Science, 2004 - science.org
The structure of epothilone A, bound to α,β-tubulin in zinc-stabilized sheets, was determined by a combination of electron crystallography at 2.89 angstrom resolution and nuclear …
Number of citations: 518 www.science.org
A Balog, D Meng, T Kamenecka… - … Edition in English, 1996 - Wiley Online Library
An audacious macroaldolization is the key step in the first total synthesis of the cytotoxic epothilone A, which starts with the units 1, 2, and 3. This condensation closes the ring to form the …
Number of citations: 318 onlinelibrary.wiley.com
KH Altmann, G Bold, G Caravatti, D Denni… - Helvetica chimica …, 2002 - Wiley Online Library
… -epothilone A, with the configuration of the C(12)¿C(13) cyclopropyl moiety corresponding to that in the active transepothilone A … trans-epothilone A isomer have been published [16][17]. …
Number of citations: 101 onlinelibrary.wiley.com
L Tang, RG Qiu, Y Li, L Katz - The Journal of antibiotics, 2003 - jstage.jst.go.jp
… The following compounds were used as standards to confirm the structures of the hydroxylated epothilone analogs: Epothilone B was purified from the engineered epothilone A and B …
Number of citations: 30 www.jstage.jst.go.jp
T Carlomagno, MJJ Blommers, J Meiler… - Angewandte …, 2003 - Wiley Online Library
… Herein we describe the conformation of epothilone A bound … -bound conformation of epothilone A allow the rationalization … and 0.71 μM for epothilone A and epothilone B, respectively), …
Number of citations: 123 onlinelibrary.wiley.com
G Höfle, N Bedorf, H Steinmetz… - … Edition in English, 1996 - Wiley Online Library
… 12 g) on RP-18 silica gel (Prep-bar system, Merck, 40 x 10 cm column, 180 mL min- ' methanol/water 3: 1) and rechromatography of the mixed fractions gave a total of 4.8 g epothilone A …
Number of citations: 692 onlinelibrary.wiley.com
J Johnson, SH Kim, M Bifano, J DiMarco… - Organic …, 2000 - ACS Publications
… analogue of epothilone A (8) … of epothilone A (8) was chosen as a target for synthesis. Molecular modeling studies indicated that the lowest energy conformations found for epothilone A (…
Number of citations: 111 pubs.acs.org

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